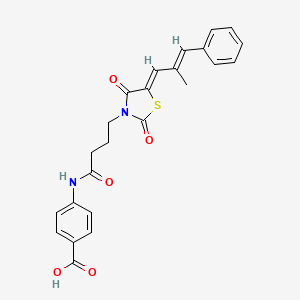

4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid

Description

The compound 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid is a thiazolidinedione derivative synthesized via a two-step process. First, 4-formylbenzoic acid reacts with thiazolidine-2,4-dione in ethanol under reflux with piperidine as a catalyst to form the intermediate (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid. This intermediate is then coupled with substituted aniline derivatives to yield the final product .

Propriétés

IUPAC Name |

4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S/c1-16(14-17-6-3-2-4-7-17)15-20-22(28)26(24(31)32-20)13-5-8-21(27)25-19-11-9-18(10-12-19)23(29)30/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,25,27)(H,29,30)/b16-14+,20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYABHBCDDMHYGJ-GEZYKDBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of the thiazolidine derivative with a benzoic acid derivative under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The phenylallylidene group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The thiazolidine ring can be reduced to form thiazolidinones.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylallylidene group can yield benzaldehyde derivatives, while reduction of the thiazolidine ring can produce thiazolidinones .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Studies could focus on their interactions with biological targets and their effects on cellular processes .

Medicine

In medicine, this compound and its derivatives could be investigated for their therapeutic potential. For example, they may act as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity .

Mécanisme D'action

The mechanism of action of 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid likely involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Below is a systematic comparison of the target compound with structurally similar analogs, focusing on substituents, synthesis, and biological activity.

Structural Features and Substituent Variations

Table 1: Key Structural Differences Among Analogs

Physicochemical Properties

- Solubility : Benzoic acid derivatives (target compound, SS4 analogs) exhibit higher aqueous solubility than ester or nitrile analogs (e.g., 23e ).

Activité Biologique

The compound 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid is a complex thiazolidinedione derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C21H18N2O4S

- Molecular Weight : 394.44 g/mol

- CAS Number : 1164535-51-6

Thiazolidinediones (TZDs), including the compound , primarily function as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose and lipid metabolism, making TZDs potentially effective in treating insulin resistance and type 2 diabetes. Activation of PPARγ enhances insulin sensitivity and regulates genes involved in glucose and lipid homeostasis .

Biological Activity

- Antidiabetic Effects : Studies have demonstrated that derivatives of thiazolidinedione can significantly improve insulin sensitivity. For instance, compounds similar to the one discussed have shown efficacy in activating PPARγ and reducing blood glucose levels in diabetic models .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions like obesity and metabolic syndrome, where inflammation plays a pivotal role .

- Antioxidant Activity : Some research indicates that thiazolidinedione derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Case Study 1: Insulin Sensitivity Improvement

A study involving a similar thiazolidinedione derivative demonstrated significant improvements in insulin sensitivity among subjects with type 2 diabetes. The compound was administered over a period of 12 weeks, resulting in a marked reduction in fasting glucose levels and improved HbA1c values.

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This suggests its potential use in managing inflammatory conditions associated with metabolic disorders.

Data Table: Biological Activities of Thiazolidinedione Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.